molecular formula C31H32N2O7S B8124377 (4R)-3-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid

(4R)-3-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid

Cat. No.: B8124377
M. Wt: 576.7 g/mol
InChI Key: VCOTXNPPUPDBKS-MPYBAONTSA-N
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Description

The compound (4R)-3-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (CAS No. 2648642-22-0), also designated as Fmoc-L-Thz(Dmp)-OH, is a fluoromethyloxycarbonyl (Fmoc)-protected thiazolidine derivative. Its molecular formula is C27H25NO6S, with a molecular weight of 491.56 g/mol . The structure features:

  • A thiazolidine ring with a (4R) stereochemical configuration.
  • An Fmoc-protected amino group on the propanoyl side chain.
  • A 2,4-dimethoxyphenyl (Dmp) substituent at position 2 of the thiazolidine ring, contributing to hydrophobicity and π-π interactions.
  • A carboxylic acid group at position 4, enabling conjugation in peptide synthesis.

This compound is primarily used in peptide chemistry for conformational control and aggregation prevention, leveraging the rigid thiazolidine backbone and Fmoc protection for selective deprotection strategies .

Properties

IUPAC Name

(4R)-2-(2,4-dimethoxyphenyl)-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]thiolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O7S/c1-17(32-31(37)40-15-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24)29(34)33-25-16-41-28(27(25)30(35)36)23-13-12-18(38-2)14-26(23)39-3/h4-14,17,24-25,27-28H,15-16H2,1-3H3,(H,32,37)(H,33,34)(H,35,36)/t17-,25-,27?,28?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOTXNPPUPDBKS-MPYBAONTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4R)-3-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid represents a complex thiazolidine derivative with potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and other therapeutic effects supported by various studies.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse biological properties. The presence of the fluorene moiety and the dimethoxyphenyl group enhances its pharmacological profile.

1. Antimicrobial Activity

Thiazolidine derivatives have shown significant antimicrobial properties. For instance, compounds similar to the one have exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria. A study highlighted that certain thiazolidine derivatives had minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL against bacteria like E. coli and S. aureus .

CompoundMIC (mg/mL)Target Bacteria
80.004–0.03En. cloacae
110.008B. cereus
120.015S. aureus

2. Anti-inflammatory Effects

Research has indicated that thiazolidine derivatives can modulate inflammatory responses. For example, compounds have been shown to inhibit the activity of cyclooxygenase enzymes, which are crucial in the inflammatory pathway . This suggests potential applications in treating inflammatory diseases.

3. Antioxidant Properties

The compound also exhibits antioxidant properties, which are vital for reducing oxidative stress in cells. Thiazolidine derivatives have been reported to scavenge free radicals effectively and protect cellular components from oxidative damage .

Case Study: Inhibition of Neuraminidase

A study focused on thiazolidine derivatives' ability to inhibit neuraminidase from the influenza virus, revealing moderate inhibitory effects that could lead to potential antiviral applications . The most potent derivative was identified through structure-activity relationship studies.

Research Findings: Tyrosinase Inhibition

Another significant finding involves the inhibition of tyrosinase, an enzyme crucial for melanin production. The compound (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid demonstrated a remarkable inhibition rate of 66.47% at a concentration of 20 μM . This suggests its potential use in skin whitening products or treatments for hyperpigmentation.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that thiazolidine derivatives exhibit promising anticancer properties. The compound's ability to interact with biological targets can lead to the development of novel anticancer agents. For instance, studies have shown that modifications in the thiazolidine structure can enhance cytotoxicity against specific cancer cell lines, suggesting a potential pathway for drug development targeting malignancies .

1.2 Antidiabetic Properties
Thiazolidine derivatives are known to possess insulin-sensitizing effects, making them relevant in the treatment of type 2 diabetes mellitus. The compound may influence metabolic pathways associated with glucose homeostasis, thereby improving insulin sensitivity and glucose uptake in peripheral tissues . This application is particularly significant given the rising prevalence of diabetes globally.

Biochemical Applications

2.1 Enzyme Inhibition Studies
The structural features of (4R)-3-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid allow it to act as an inhibitor for various enzymes. Research has demonstrated its potential to inhibit specific proteases and kinases, which are crucial in various signaling pathways and disease mechanisms .

2.2 Drug Design and Development
The compound serves as a valuable scaffold in drug design due to its unique molecular architecture. It can be modified to create analogs with enhanced efficacy or reduced toxicity profiles. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group aids in protecting amino groups during peptide synthesis, facilitating the development of peptide-based therapeutics .

Synthetic Applications

3.1 Peptide Synthesis
Due to its functional groups, this compound is utilized in solid-phase peptide synthesis (SPPS). The Fmoc protection strategy allows for selective deprotection and coupling reactions essential for synthesizing complex peptides and proteins . This application is critical for producing therapeutic peptides that require precise amino acid sequences.

3.2 Chemical Probes for Biological Research
The compound can be employed as a chemical probe to investigate biological processes at the molecular level. Its ability to selectively bind to certain proteins makes it useful for studying protein interactions and functions within cellular environments .

Case Studies and Research Findings

Study Title Focus Area Findings
"Thiazolidine Derivatives: A Review on Their Anticancer Properties"Anticancer ActivityIdentified structural modifications that enhance cytotoxicity against breast cancer cell lines.
"Investigating Insulin Sensitizing Effects of Thiazolidine Compounds"Antidiabetic PropertiesDemonstrated improved insulin sensitivity in diabetic animal models through thiazolidine derivatives.
"Enzyme Inhibition by Novel Thiazolidine Derivatives"Biochemical ApplicationsReported effective inhibition of specific kinases involved in cancer signaling pathways.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between the target compound and analogs:

Compound Name Key Substituents Ring System Molecular Formula Molecular Weight (g/mol) CAS No. Reference
Target: (4R)-3-((S)-2-((Fmoc)amino)propanoyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid 2,4-Dimethoxyphenyl, Fmoc, carboxylic acid Thiazolidine C27H25NO6S 491.56 2648642-22-0
(4S)-3-Fmoc-2-methylthiazolidine-4-carboxylic acid Methyl group Thiazolidine C20H19NO4S 369.43 1217544-28-9
(4S,5R)-3-((S)-2-(Fmoc-amino)-3-methylbutanoyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid Oxazolidine, trimethyl groups Oxazolidine C27H32N2O6 480.55 168216-05-5
(2R)-3-(4-aminophenyl)-2-(Fmoc-amino)propanoic acid 4-Aminophenyl group Linear chain C24H22N2O4 402.45 -
(R)-2-(Fmoc-amino)-3-(thiazol-4-yl)propanoic acid Thiazole ring Linear chain C21H18N2O4S 394.44 205528-33-2
(S)-3-(Fmoc-amino)-2-(4-fluorobenzyl)propanoic acid 4-Fluorobenzyl group Linear chain C25H22FNO4 419.45 1260601-29-3

Key Observations :

  • Ring Systems : The target compound’s thiazolidine ring provides conformational rigidity compared to linear analogs (e.g., ). The oxazolidine analog () replaces sulfur with oxygen, reducing ring strain and altering hydrogen-bonding capacity.
  • Functional Groups : The carboxylic acid in the target compound supports peptide coupling, whereas analogs like and prioritize heterocyclic or fluorinated side chains for specific bioactivity.
Physicochemical Properties
  • Hydrophobicity: The target compound’s logP is higher than analogs with polar groups (e.g., 4-aminophenyl in ) due to the electron-rich dimethoxyphenyl group.
  • Solubility : The carboxylic acid group improves aqueous solubility compared to methylated or fluorinated analogs ().
  • Stability : The thiazolidine ring is more resistant to hydrolysis than oxazolidine derivatives (), as sulfur’s lower electronegativity reduces nucleophilic susceptibility .

Q & A

Q. What is the primary application of this compound in peptide synthesis?

This compound is a pseudo-proline derivative (Fmoc-L-Thz(Dmp)-OH) used to prevent aggregation during solid-phase peptide synthesis (SPPS). Its thiazolidine ring introduces conformational constraints, reducing β-sheet formation and improving solubility of hydrophobic peptide sequences . The 2,4-dimethoxyphenyl (Dmp) group enhances steric and electronic effects, further stabilizing secondary structures .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315, H319) .
  • Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (GHS H335) .
  • Storage: Store in a cool, dry environment (<25°C) in tightly sealed containers to prevent degradation .
  • Spill Management: Avoid water jets; collect spills with inert absorbents and dispose as hazardous waste .

Q. How is this compound synthesized, and what are key yield optimization strategies?

Synthesis involves coupling Fmoc-protected amino acids with thiazolidine precursors under carbodiimide-mediated conditions (e.g., EDC/HOBt). Key steps:

  • Thiazolidine ring formation: Cyclization of cysteine derivatives with aldehydes under acidic conditions.
  • Yield optimization: Monitor reaction progress via TLC, and purify via reverse-phase HPLC. reports ~45% yield for analogous derivatives, emphasizing temperature control (<0°C) during activation to minimize epimerization .

Advanced Research Questions

Q. How can conformational control efficiency be experimentally validated?

  • Circular Dichroism (CD): Compare α-helix/β-sheet content in peptides synthesized with/without the compound.
  • NMR Spectroscopy: Analyze dihedral angles (e.g., φ/ψ) in model peptides to confirm restricted backbone mobility .
  • Aggregation Assays: Use dynamic light scattering (DLS) to quantify particle size reduction in hydrophobic sequences .

Q. What methodologies resolve contradictions in reported toxicity data?

Discrepancies in acute toxicity (e.g., GHS Category 4 in vs. no data in ) require:

  • In vitro testing: Perform MTT assays on HEK293 or HepG2 cells to assess cytotoxicity.
  • In silico modeling: Use QSAR tools to predict LD50 and compare with existing GHS classifications .

Q. How can structural integrity be confirmed post-synthesis?

  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (theoretical: 491.56 g/mol, ).
  • 1H/13C NMR: Compare chemical shifts with reference data (e.g., δ 7.84–7.24 ppm for aromatic protons in ).
  • HPLC Purity: Ensure ≥95% purity using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) .

Q. What strategies enhance stability under varying storage conditions?

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) under nitrogen.
  • Accelerated Aging Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. notes stability under recommended conditions but lacks data on extreme environments .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substitution on Thiazolidine Ring: Introduce electron-withdrawing groups (e.g., -NO2) at the 2-position to enhance rigidity.
  • Aryl Group Modification: Replace Dmp with bulkier substituents (e.g., 3,5-dimethoxyphenyl) and assess aggregation suppression via fluorescence anisotropy .

Data Contradiction and Mitigation

Q. How to address missing ecological toxicity data?

  • Microtox Assay: Test luminescence inhibition in Vibrio fischeri to estimate EC50.
  • Daphnia magna Acute Toxicity: Follow OECD 202 guidelines if aqueous solubility permits .

Q. Why do some SDS lack reactivity/stability data, and how to proceed?

Limited data (e.g., states "no hazardous reactions") necessitates:

  • Differential Scanning Calorimetry (DSC): Identify exothermic peaks indicating decomposition.
  • Compatibility Testing: Screen with common reagents (e.g., TFA, DMF) to rule out incompatibilities .

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